5-Acetyl-2,4-dihydroxybenzaldehyde 5-Acetyl-2,4-dihydroxybenzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC14169589
InChI: InChI=1S/C9H8O4/c1-5(11)7-2-6(4-10)8(12)3-9(7)13/h2-4,12-13H,1H3
SMILES:
Molecular Formula: C9H8O4
Molecular Weight: 180.16 g/mol

5-Acetyl-2,4-dihydroxybenzaldehyde

CAS No.:

Cat. No.: VC14169589

Molecular Formula: C9H8O4

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

5-Acetyl-2,4-dihydroxybenzaldehyde -

Specification

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
IUPAC Name 5-acetyl-2,4-dihydroxybenzaldehyde
Standard InChI InChI=1S/C9H8O4/c1-5(11)7-2-6(4-10)8(12)3-9(7)13/h2-4,12-13H,1H3
Standard InChI Key PCKQJTULGHNLAO-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=C(C=C(C(=C1)C=O)O)O

Introduction

Chemical Identity and Structure

5-Acetyl-2,4-dihydroxybenzaldehyde is a benzaldehyde derivative with the following characteristics:

  • Molecular Formula: C9H8O4\text{C}_9\text{H}_8\text{O}_4

  • Molecular Weight: 180.16 g/mol

  • IUPAC Name: 5-Acetyl-2,4-dihydroxybenzaldehyde

  • SMILES: CC(=O)C1=C(C=C(C(=C1)C=O)O)O

  • InChI Key: PCKQJTULGHNLAO-UHFFFAOYSA-N

Its structure includes a benzene ring with hydroxyl groups at positions 2 and 4, an aldehyde group at position 1, and an acetyl group at position 5. This substitution pattern confers reactivity for further functionalization.

MethodReagents/ConditionsYieldNotes
AcetylationAcetic anhydride or acetyl chlorideN/ALikely involves protection/deprotection of hydroxyl groups to achieve regioselectivity
Vilsmeier-Haack ReactionPOCl₃, DMF, acetonitrile, low temperatures~70%Used for aldehyde formation in related dihydroxybenzaldehydes
BenzylationBenzyl chloride, KF, acetonitrile>98%Demonstrated for analogous 2,4-dihydroxybenzaldehyde derivatives

The synthesis of 2,4-dihydroxybenzaldehyde intermediates often employs the Vilsmeier-Haack reaction, followed by acetylation. For example, resorcinol (1,3-dihydroxybenzene) reacts with a Vilsmeier reagent (e.g., POCl₃/DMF) to form a formamidinium salt, which is hydrolyzed to yield 2,4-dihydroxybenzaldehyde. Subsequent acetylation could introduce the acetyl group at position 5 .

Physical and Chemical Properties

PropertyValue/DescriptionSource
Molecular Weight180.16 g/mol
SolubilityLikely soluble in polar solvents (e.g., water, methanol)
StabilityAir-sensitive; requires inert storage
Thermal StabilityDecomposes under strong acid/base conditions

Biological Activity

While direct studies on 5-Acetyl-2,4-dihydroxybenzaldehyde are sparse, its structural analogs exhibit notable bioactivity:

Related Compounds and Mechanisms

CompoundActivityMechanismReference
3-Bromo-4,5-dihydroxybenzaldehydeAntioxidant, anti-inflammatory, antidiabeticScavenges ROS, inhibits Ca²⁺ influx, reduces autophagy
2,4-Dihydroxybenzaldehyde derivativesHsp90 inhibition, anticancerBinds Hsp90, disrupts protein folding

The hydroxyl and aldehyde groups in 5-Acetyl-2,4-dihydroxybenzaldehyde may contribute to redox activity or binding to biological targets like heat shock proteins. Further studies are needed to validate its pharmacological potential.

Applications in Research and Industry

5-Acetyl-2,4-dihydroxybenzaldehyde is primarily used as an intermediate in organic synthesis:

Key Applications

Use CaseDescriptionExample
Pharmaceutical IntermediatesPrecursor for Schiff bases or heterocyclesSynthesis of Hsp90 inhibitors
Polymer ChemistryMonomer for cross-linked aromatic polymersN/A (hypothetical, based on analogs)
Antioxidant DevelopmentStructural template for ROS-scavenging agentsInspired by 3-BDB’s antioxidant activity

Research Gaps and Future Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with biological targets.

  • Derivative Synthesis: Explore novel heterocycles or Schiff bases for enhanced bioactivity.

  • Toxicity Profiling: Assess cytotoxicity and genotoxicity in vitro and in vivo.

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